Tetracosanyl hexacosanoate
Description
Tetracosanyl hexacosanoate is a long-chain ester formed by the esterification of tetracosanol (C₂₄H₄₉OH) and hexacosanoic acid (C₂₅H₅₁COOH). Its molecular formula is C₅₀H₁₀₀O₂, with a calculated molecular weight of 733.3 g/mol. This compound belongs to the class of wax esters, which are prevalent in natural waxes and biological systems.
Properties
CAS No. |
170381-88-1 |
|---|---|
Molecular Formula |
C50H100O2 |
Molecular Weight |
733.3 g/mol |
IUPAC Name |
tetracosyl hexacosanoate |
InChI |
InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-30-32-34-36-38-40-42-44-46-48-50(51)52-49-47-45-43-41-39-37-35-33-31-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |
InChI Key |
FFBFGDGEEYRUCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosanyl hexacosanoate can be synthesized through esterification reactions. The primary method involves the reaction of tetracosanol with hexacosanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Supercritical carbon dioxide extraction is one method used to obtain high-purity wax esters, including this compound, from natural sources .
Chemical Reactions Analysis
Types of Reactions
Tetracosanyl hexacosanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tetracosanol and hexacosanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide, sulfuric acid).
Major Products
Hydrolysis: Tetracosanol and hexacosanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Tetracosanyl hexacosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance lubricants and cosmetics due to its excellent lubricating properties and stability
Mechanism of Action
The mechanism of action of tetracosanyl hexacosanoate in biological systems involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. Its long hydrophobic chains interact with other lipid molecules, affecting the overall properties of the membrane. In drug delivery systems, it acts as a carrier molecule, enhancing the solubility and stability of hydrophobic drugs .
Comparison with Similar Compounds
Structural Analogs
The following table compares tetracosanyl hexacosanoate with structurally related esters, focusing on molecular properties and natural sources:
Physical and Chemical Properties
- Solubility: Methyl and ethyl esters (e.g., methyl hexacosanoate) exhibit higher solubility in polar organic solvents (e.g., ethanol) compared to long-chain alkyl esters like this compound, which are highly hydrophobic . Benzyl esters show moderate solubility due to the aromatic benzyl group .
- Thermal Stability: Long-chain esters (e.g., hexacosyl hexacosanoate) have high melting points (>70°C), making them suitable for industrial wax applications . Methyl esters, with shorter alkyl chains, have lower melting points and are liquid at room temperature .
Research Findings and Gaps
- Hexacosyl Hexacosanoate: Demonstrated a 55.16% abundance in Ericerus pela wax, with policosanol extracts showing significant improvement in learning and memory in mice .
- Tetracosanyl Ferulate : Isolated from Dracaena cochinensis, this compound is under investigation for anti-inflammatory and antioxidant properties .
- Gaps: this compound itself lacks direct studies; its properties are inferred from structural analogs.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying tetracosanyl hexacosanoate in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) using polar stationary-phase columns (e.g., DB-5MS) is optimal for separating high-molecular-weight esters like this compound. Retention times for hexacosanoate derivatives typically range between 26.07–26.25 minutes under isothermal conditions . For structural confirmation, combine with nuclear magnetic resonance (NMR) spectroscopy, focusing on ester carbonyl signals (δ ~170–175 ppm in NMR) and alkyl chain protons (δ 0.8–1.6 ppm in NMR) .
Q. How can researchers isolate this compound from natural sources such as plant extracts?
- Methodological Answer : Use sequential solvent extraction (e.g., ethyl acetate followed by methanol) to fractionate lipophilic compounds. Column chromatography with silica gel and gradient elution (hexane:ethyl acetate 9:1 to 4:1) isolates ester-rich fractions. Confirm purity via thin-layer chromatography (TLC) using iodine vapor staining or UV fluorescence .
Q. What are the solubility and storage requirements for this compound in laboratory settings?
- Methodological Answer : this compound is sparingly soluble in aqueous buffers. Prepare stock solutions in ethanol (0.5 mg/mL) and dilute with phosphate-buffered saline (PBS) for biological assays. Store crystalline solids at -20°C under inert gas (e.g., argon) to prevent oxidation. Avoid aqueous solutions >24 hours due to hydrolysis risks .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound via esterification?
- Methodological Answer : Catalyze esterification between tetracosanol and hexacosanoic acid using Steglich conditions (DCC/DMAP in dry dichloromethane). Monitor reaction progress via NMR by tracking the disappearance of hydroxyl (~1.5 ppm) and carboxylic acid (~12 ppm) protons. Purify via recrystallization in hexane:acetone (3:1) to achieve ≥98% purity .
Q. What experimental strategies resolve discrepancies in reported retention indices for this compound across chromatographic studies?
- Methodological Answer : Standardize GC conditions using reference compounds (e.g., methyl hexacosanoate) with known retention times (e.g., 26.07–26.25 minutes). Adjust column temperature gradients (e.g., 5°C/min from 200°C to 320°C) to minimize variability. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 410.7 for methyl hexacosanoate) .
Q. How do structural modifications (e.g., cyclopropane groups) influence the mass spectral fragmentation patterns of this compound derivatives?
- Methodological Answer : Introduce cyclopropane moieties via pyrolysis of mycolic acid esters, generating characteristic α-alkyl branched fragments. Analyze using electron ionization (EI)-MS at 70 eV, focusing on m/z 74 (methyl ester fragment) and m/z 382 (loss of COOCH). Compare with synthetic monoketo derivatives to distinguish cyclopropane-specific cleavage pathways .
Q. What ecological roles does this compound play in microbial or plant systems, and how can these be experimentally validated?
- Methodological Answer : Investigate its role as a biofilm component in mycobacteria using gene knockout strains (e.g., deficient in mycolic acid synthesis). For plant studies, apply isotopic labeling (e.g., -hexacosanoic acid) to track incorporation into cuticular waxes via autoradiography or LC-MS imaging .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound in antimicrobial assays?
- Methodological Answer : Replicate assays under standardized conditions (e.g., broth microdilution, 37°C, 48 hours) with controls for solvent interference (e.g., ethanol <1% v/v). Use multivariate analysis to correlate bioactivity with purity (HPLC ≥95%) and ester hydrolysis rates. Cross-reference with structural analogs (e.g., methyl tetracosanoate) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
